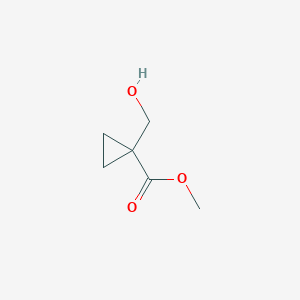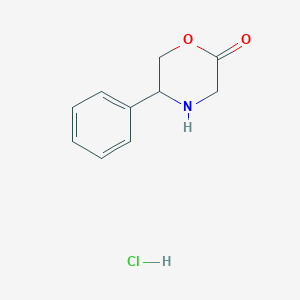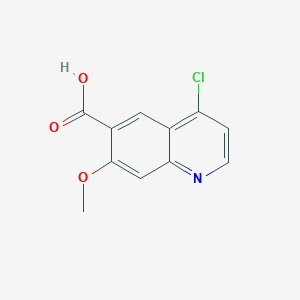
5-クロロピリジン-2-ボロン酸
概要
説明
5-Chloropyridine-2-boronic acid is an organoboron compound with the molecular formula C5H5BClNO2. It is a derivative of pyridine, where a boronic acid group is attached to the second carbon of the pyridine ring, and a chlorine atom is attached to the fifth carbon. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of various organic molecules .
科学的研究の応用
5-Chloropyridine-2-boronic acid has a wide range of applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Pharmaceutical Intermediates: Used in the synthesis of pharmaceutical compounds, including potential drug candidates.
Material Science: Used in the development of new materials with unique properties, such as polymers and electronic materials.
Biological Research: Used in the synthesis of biologically active molecules for studying various biological processes.
作用機序
Target of Action
5-Chloropyridine-2-boronic acid is primarily used as a reagent in organic synthesis . It is known to target the respiratory system .
Mode of Action
The compound is often used in Suzuki–Miyaura coupling reactions , a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . In these reactions, the compound interacts with its targets through a process of oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this reaction affects the biochemical pathways involved in carbon–carbon bond formation .
Pharmacokinetics
These include stability under mild and functional group tolerant reaction conditions, and environmental benignity . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would need further investigation.
Result of Action
The primary result of the compound’s action is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling reaction . This enables the synthesis of a wide range of organic compounds .
Action Environment
The efficacy and stability of 5-Chloropyridine-2-boronic acid can be influenced by various environmental factors. For instance, the compound should be stored in a dry, cool, and well-ventilated place to maintain its stability . Additionally, dust formation should be avoided . The compound’s action may also be affected by the presence of other chemicals in the reaction environment .
生化学分析
Biochemical Properties
5-Chloropyridine-2-boronic acid plays a crucial role in biochemical reactions, particularly in the context of organic synthesis. It interacts with various enzymes and proteins, facilitating the formation of complex organic molecules. One of the primary interactions of 5-Chloropyridine-2-boronic acid is with palladium catalysts in Suzuki-Miyaura coupling reactions. This interaction is essential for the transmetalation step, where the boronic acid transfers its organic group to the palladium catalyst, enabling the formation of new carbon-carbon bonds .
Cellular Effects
The effects of 5-Chloropyridine-2-boronic acid on cellular processes are multifaceted. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. In particular, 5-Chloropyridine-2-boronic acid has been shown to affect the activity of certain kinases and phosphatases, which are critical regulators of cell signaling pathways. Additionally, it can modulate gene expression by interacting with transcription factors and other DNA-binding proteins, thereby influencing cellular metabolism and function .
Molecular Mechanism
At the molecular level, 5-Chloropyridine-2-boronic acid exerts its effects through several mechanisms. One of the primary mechanisms is its ability to form covalent bonds with biomolecules, such as enzymes and proteins. This binding can result in the inhibition or activation of these biomolecules, depending on the context. For example, in the case of enzyme inhibition, 5-Chloropyridine-2-boronic acid can bind to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity . Additionally, this compound can influence gene expression by binding to transcription factors, thereby modulating their activity and the expression of target genes .
Temporal Effects in Laboratory Settings
The temporal effects of 5-Chloropyridine-2-boronic acid in laboratory settings are influenced by its stability and degradation over time. In vitro studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. Its stability can be affected by factors such as pH, temperature, and the presence of other reactive species. Long-term exposure to 5-Chloropyridine-2-boronic acid has been shown to have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of 5-Chloropyridine-2-boronic acid vary with different dosages in animal models. At low doses, this compound can exert beneficial effects, such as the modulation of enzyme activity and gene expression. At higher doses, it can exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular function. Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced at specific dosage levels .
Metabolic Pathways
5-Chloropyridine-2-boronic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the key pathways is its participation in the Suzuki-Miyaura coupling reaction, where it acts as a substrate for the palladium-catalyzed formation of carbon-carbon bonds. Additionally, this compound can influence metabolic flux and metabolite levels by modulating the activity of enzymes involved in metabolic pathways .
Transport and Distribution
Within cells and tissues, 5-Chloropyridine-2-boronic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is also influenced by its chemical properties, such as solubility and affinity for specific biomolecules .
Subcellular Localization
The subcellular localization of 5-Chloropyridine-2-boronic acid is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the cytoplasm, where it can modulate enzyme activity and cellular metabolism .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloropyridine-2-boronic acid can be achieved through several methods:
Halogen-Metal Exchange and Borylation:
Palladium-Catalyzed Cross-Coupling: This method involves the palladium-catalyzed coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane.
Iridium or Rhodium Catalyzed C-H or C-F Borylation: This method involves the direct borylation of C-H or C-F bonds in pyridine derivatives using iridium or rhodium catalysts.
Industrial Production Methods
Industrial production of 5-Chloropyridine-2-boronic acid typically involves large-scale palladium-catalyzed cross-coupling reactions due to their scalability and efficiency. The reaction conditions are optimized to ensure high yields and purity of the final product.
化学反応の分析
Types of Reactions
5-Chloropyridine-2-boronic acid undergoes several types of chemical reactions:
Suzuki-Miyaura Coupling: This is the most common reaction involving 5-Chloropyridine-2-boronic acid.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed
Biaryl Compounds: Formed from Suzuki-Miyaura coupling.
Alcohols and Ketones: Formed from oxidation reactions.
Substituted Pyridines: Formed from substitution reactions.
類似化合物との比較
Similar Compounds
2-Chloropyridine-5-boronic acid: Similar structure but with the boronic acid group at the fifth carbon and chlorine at the second carbon.
3-Chloropyridine-5-boronic acid: Similar structure but with the boronic acid group at the fifth carbon and chlorine at the third carbon.
2-Chloropyridine-3-boronic acid: Similar structure but with the boronic acid group at the third carbon and chlorine at the second carbon.
Uniqueness
5-Chloropyridine-2-boronic acid is unique due to its specific substitution pattern, which allows for selective reactions and the formation of specific products. Its position of the boronic acid and chlorine groups makes it particularly useful in certain synthetic applications, such as the synthesis of pharmaceuticals and complex organic molecules.
特性
IUPAC Name |
(5-chloropyridin-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BClNO2/c7-4-1-2-5(6(9)10)8-3-4/h1-3,9-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEGHCYRKSUGHJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC=C(C=C1)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90628590 | |
| Record name | (5-Chloropyridin-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90628590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
652148-91-9 | |
| Record name | (5-Chloropyridin-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90628590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Chloropyridine-2-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















